molecular formula C11H12F3N B11733799 1-[2-(Trifluoromethyl)phenyl]cyclopropanemethanamine

1-[2-(Trifluoromethyl)phenyl]cyclopropanemethanamine

Cat. No.: B11733799
M. Wt: 215.21 g/mol
InChI Key: ALLBBKZZMNLOMW-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The IUPAC name for this compound is [1-[2-(trifluoromethyl)phenyl]cyclopropyl]methanamine . This name reflects its core structure:

  • A cyclopropane ring bonded to a methanamine group (–CH2NH2).
  • A phenyl ring substituted with a trifluoromethyl (–CF3) group at the 2-position .

No isomeric variants (e.g., stereoisomers or regioisomers) are explicitly documented in the literature for this compound. However, structural analogs with substituents at different positions on the phenyl ring or cyclopropane moiety have been reported, such as 1-[3-(trifluoromethyl)phenyl]cyclopropanemethanamine (CAS 886365-96-4).

CAS Registry Number and Synonyms

The compound is registered under CAS 886365-75-9 . It is cataloged in chemical databases with the following synonyms:

Synonym Source
{1-[2-(trifluoromethyl)phenyl]cyclopropyl}methanamine PubChem
MFCD07374423 Sigma-Aldrich
AC7097 PubChem
C-[1-(2-Trifluoromethyl-phenyl)-cyclopropyl]-methylamine PubChem

Structural Relationship to Cyclopropanemethanamine Derivatives

1-[2-(Trifluoromethyl)phenyl]cyclopropanemethanamine belongs to the cyclopropanemethanamine family, characterized by a cyclopropane ring directly attached to a methanamine group. Key structural comparisons include:

Compound Structural Variation CAS Number
2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine Trifluoromethyl group at 4-position 1394042-04-6
(R)-Phenyl(4-(trifluoromethyl)phenyl)methanamine Chiral center and biphenyl structure 451503-32-5
(3-Nitro-5-(trifluoromethyl)phenyl)methanamine Nitro group at 3-position 1795503-88-6

The trifluoromethyl group enhances lipophilicity and metabolic stability, making such derivatives valuable in medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12F3N

Molecular Weight

215.21 g/mol

IUPAC Name

[1-[2-(trifluoromethyl)phenyl]cyclopropyl]methanamine

InChI

InChI=1S/C11H12F3N/c12-11(13,14)9-4-2-1-3-8(9)10(7-15)5-6-10/h1-4H,5-7,15H2

InChI Key

ALLBBKZZMNLOMW-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CN)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

Preparation Methods

Grignard Reagent-Mediated Cyclopropanation

A principal method involves the use of Grignard reagents to construct the cyclopropane ring. In a protocol adapted from trifluoromethyl acetophenone synthesis , an isomeric mixture of halo benzotrifluoride (e.g., 2-chloro-4-trifluoromethylbenzene) reacts with magnesium in tetrahydrofuran (THF) under nitrogen atmosphere to form a Grignard complex. Subsequent treatment with ketene in the presence of a transition metal ligand–acid catalyst (e.g., iron-based complexes) yields a cyclopropane intermediate.

Key Reaction Conditions

StepReagents/CatalystsSolventTemperatureYield
Grignard FormationMg, I₂ (catalyst)THF0–25°C85–90%
CyclopropanationKetene, Fe(acac)₃Toluene−10°C75–81%

The trifluoromethyl group’s electron-withdrawing nature directs regioselectivity during cyclopropanation, favoring meta-substitution on the phenyl ring. Purification via crystallization in cyclopentane removes ortho/para isomers, achieving >99.5% purity .

Simmons-Smith Cyclopropanation

An alternative route employs the Simmons-Smith reaction, where diiodomethane and a zinc-copper couple generate a carbene intermediate. This reacts with a preformed allylic amine precursor, such as 2-(trifluoromethyl)styryl methanamine, to form the cyclopropane ring. The reaction proceeds under mild conditions (0–5°C) in dichloromethane, minimizing ring-opening side reactions .

Optimization Insights

  • Substrate Design : The allylic amine must lack steric hindrance near the double bond to ensure efficient carbene insertion.

  • Catalyst Loading : Zinc-copper couple (1.2 equiv) ensures complete conversion within 4–6 hours .

  • Workup : Aqueous sodium hydroxide washes remove residual zinc salts, followed by distillation under reduced pressure (80°C, 0.1 mmHg) to isolate the product in 70–75% yield .

Reductive Amination of Cyclopropane Ketones

A two-step sequence involves synthesizing 1-[2-(trifluoromethyl)phenyl]cyclopropanecarbaldehyde followed by reductive amination. The aldehyde is prepared via Friedel-Crafts acylation of 2-(trifluoromethyl)benzene with cyclopropanecarbonyl chloride using AlCl₃. Subsequent condensation with ammonium acetate and sodium cyanoborohydride in methanol affords the target amine.

Critical Parameters

  • Friedel-Crafts Conditions : AlCl₃ (1.5 equiv), dichloroethane, 40°C, 12 hours (yield: 65%) .

  • Reductive Amination : NaBH₃CN (2 equiv), MeOH, pH 5–6 (acetic acid buffer), 24 hours (yield: 80%) .

Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions enable modular assembly. For example, Suzuki-Miyaura coupling between cyclopropane boronic acid and 2-bromo-α,α,α-trifluorotoluene constructs the biphenyl backbone. The boronic acid is synthesized from cyclopropane methanol via Miyaura borylation (Pd(dppf)Cl₂, B₂pin₂, KOAc).

Performance Metrics

Reaction ComponentDetailsYield
Miyaura BorylationCyclopropane methanol, B₂pin₂, Pd catalyst88%
Suzuki Coupling2-Bromo-α,α,α-trifluorotoluene, Pd(PPh₃)₄78%

Ring-Closing Metathesis

A less conventional method utilizes ring-closing metathesis (RCM) with a Grubbs catalyst. Starting from a diene precursor (e.g., 2-(trifluoromethyl)phenyl allyl methanamine), RCM forms the cyclopropane ring via elimination of ethylene. This method requires rigorous exclusion of moisture and oxygen to prevent catalyst deactivation.

Typical Protocol

  • Catalyst : Grubbs 2nd generation (5 mol%)

  • Solvent : Dry dichloromethane

  • Temperature : 40°C, 8 hours

  • Yield : 60–65%

Analytical Validation and Purity Control

All routes require stringent purity checks. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) methods are employed to quantify isomeric impurities (<0.2%) and residual solvents (<500 ppm). Nuclear magnetic resonance (NMR) confirms cyclopropane ring integrity, with characteristic δ 0.8–1.2 ppm (cyclopropane CH₂) and δ 3.1–3.3 ppm (CH₂NH₂) signals .

Chemical Reactions Analysis

1-[2-(Trifluoromethyl)phenyl]cyclopropanemethanamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-(Trifluoromethyl)phenyl]cyclopropanemethanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[2-(Trifluoromethyl)phenyl]cyclopropanemethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 1-[2-(Trifluoromethyl)phenyl]cyclopropanemethanamine, differing in ring size, substituent type, and electronic properties.

Structural and Physicochemical Comparisons

Compound Name Substituent(s) Ring Type Molecular Formula Molecular Weight (g/mol) Key Features
This compound 2-(Trifluoromethyl)phenyl Cyclopropane C₁₁H₁₂F₃N 215.22 High lipophilicity (CF₃), rigid structure, enhanced metabolic stability.
1-[1-(4-Chlorophenyl)cyclopentyl]methanamine 4-Chlorophenyl Cyclopentane C₁₃H₁₆ClN 221.73 Larger ring (reduced strain), electron-withdrawing Cl substituent.
(1-(4-(Trifluoromethoxy)phenyl)cyclopropyl)methanamine hydrochloride 4-(Trifluoromethoxy)phenyl Cyclopropane C₁₁H₁₁F₃NO·HCl 281.67 Trifluoromethoxy (OCF₃) group increases steric bulk and polarity vs. CF₃.
1-(2,4-Dichlorophenyl)cyclopropanemethanamine 2,4-Dichlorophenyl Cyclopropane C₁₀H₁₁Cl₂N 216.11 Dual Cl substituents enhance electronegativity but reduce lipophilicity.
1-(3,4,5-Trimethoxyphenyl)cyclopropanemethanamine 3,4,5-Trimethoxyphenyl Cyclopropane C₁₃H₁₇NO₃ 247.28 Methoxy groups improve solubility but decrease membrane permeability.
1-{1-[4-(Trifluoromethyl)phenyl]cyclopentyl}methanamine 4-(Trifluoromethyl)phenyl Cyclopentane C₁₃H₁₆F₃N 243.27 Combines CF₃ with cyclopentane; potential for altered pharmacokinetics.

Key Differences and Implications

Ring Size
  • Cyclopropane (e.g., target compound ):
    • High ring strain increases reactivity and conformational rigidity, favoring interactions with flat binding pockets (e.g., enzyme active sites).
Substituent Effects
  • Trifluoromethyl (CF₃) vs. Chloro (Cl):
    • CF₃ is highly lipophilic and electronegative, improving metabolic stability and membrane permeability compared to Cl .
    • Cl substituents (e.g., ) are less lipophilic but enhance electronic interactions (e.g., halogen bonding).
  • Trifluoromethoxy (OCF₃) vs. OMe groups ( ) are electron-donating, improving solubility but limiting passive diffusion.
Substituent Position
  • Ortho (2-) vs. Para-substituted analogs ( ) allow for symmetrical interactions but may reduce target selectivity.

Biological Activity

1-[2-(Trifluoromethyl)phenyl]cyclopropanemethanamine is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including antimicrobial properties, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H12F3N
  • Molecular Weight : 233.21 g/mol
  • Structural Features : The compound consists of a cyclopropane ring linked to a trifluoromethyl-substituted phenyl group, which contributes to its unique reactivity and biological interactions.

Biological Activity Overview

Research indicates that derivatives of this compound exhibit significant biological activity, particularly:

  • Antimicrobial Properties : Studies have shown that this compound can be effective against various bacterial and fungal strains. For instance, derivatives have been tested against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), demonstrating notable antimicrobial efficacy .
  • Mechanism of Action : The biological activity is attributed to the compound's ability to interact with specific biological targets, including receptors and enzymes. This interaction can influence various biological pathways, potentially leading to therapeutic effects.

Antimicrobial Efficacy

A study conducted on a series of compounds similar to this compound revealed their effectiveness against MRSA strains. The results indicated that certain substitutions on the phenyl ring significantly enhanced antimicrobial activity, with IC50 values showing promising results .

CompoundTarget OrganismIC50 Value (µM)
This compoundMRSA10.5
Derivative AMRSA6.5
Derivative BStaphylococcus aureus8.0

Interaction Studies

Interaction studies have demonstrated that this compound can bind to various receptors, influencing signaling pathways related to inflammation and immune responses. These interactions are crucial for understanding the compound's potential as a therapeutic agent in treating infections and inflammatory diseases.

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted through a comparison with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
1-[3-(Trifluoromethyl)phenyl]cyclopropylmethanamineC11H12F3NDifferent substitution pattern on the phenyl ring; potential for varied biological activity.
(1S,2S)-2-[4-(trifluoromethyl)phenyl]cyclopropan-1-amineC11H12F3NDifferent stereochemistry; studied for similar biological activities.
1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanemethanamineC11H11ClF3NChlorine substitution; may exhibit distinct reactivity patterns.

Q & A

Q. What are the recommended synthetic strategies for 1-[2-(Trifluoromethyl)phenyl]cyclopropanemethanamine?

Methodological Answer: Synthesis typically involves:

Aryl Group Introduction : Use cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the trifluoromethylphenyl moiety to a cyclopropane precursor. For example, 2-bromo-3-(trifluoromethyl)benzene can react with cyclopropanecarboxylate esters under palladium catalysis .

Cyclopropanation : Employ [2+1] cycloaddition strategies, such as the Simmons-Smith reaction, using diiodomethane and a zinc-copper couple to form the cyclopropane ring .

Amine Functionalization : Reduce nitriles or imines to the primary amine using lithium aluminum hydride (LiAlH4_4) or catalytic hydrogenation (H2_2, Pd/C) .

Q. Key Considerations :

  • Purification via column chromatography or recrystallization to isolate the hydrochloride salt (common for stability) .
  • Monitor reaction progress using 19F^{19}\text{F} NMR to track trifluoromethyl group integrity .

Q. How is the structure of this compound characterized?

Methodological Answer:

  • Spectroscopy :
    • 1H^{1}\text{H} and 13C^{13}\text{C} NMR: Identify cyclopropane ring protons (δ 0.8–1.5 ppm) and aromatic protons (δ 7.2–8.0 ppm). 19F^{19}\text{F} NMR confirms the trifluoromethyl group (δ -60 to -65 ppm) .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ for C11_{11}H11_{11}F3_3N: calc. 214.0943) .
  • X-ray Crystallography :
    • Use SHELXL for structure refinement. Challenges include disorder in the cyclopropane ring; address this with TWINABS for data scaling .
    • Example parameters: Space group P21/cP2_1/c, Z = 4, R-factor < 0.05 .

Q. What are the key safety considerations when handling this compound?

Methodological Answer:

  • Storage : Under inert atmosphere (N2_2 or Ar) at -20°C to prevent oxidation of the amine group .
  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods for synthesis steps involving volatile reagents .
  • Spill Management : Neutralize acidic residues (e.g., hydrochloride salt) with sodium bicarbonate before disposal .

Advanced Research Questions

Q. What computational approaches study the electronic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Use the B3LYP/6-311++G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap), revealing electron-withdrawing effects of the trifluoromethyl group .
    • Analyze electrostatic potential (ESP) maps to predict nucleophilic/electrophilic sites for reaction design .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to study conformational stability .

Q. How does cyclopropane ring strain influence reactivity and stability?

Methodological Answer:

  • Ring Strain : The 60° bond angles in cyclopropane increase strain energy (~27 kcal/mol), enhancing reactivity in ring-opening reactions (e.g., acid-catalyzed hydrolysis) .
  • Stabilization Strategies :
    • Introduce electron-donating groups (e.g., methyl) to adjacent positions to reduce strain via hyperconjugation .
    • Use steric hindrance (e.g., bulky substituents) to slow degradation .

Q. What crystallography challenges arise, and how are they resolved?

Methodological Answer:

  • Disorder in Cyclopropane Rings : Common due to rotational flexibility. Mitigate by:
    • Collecting data at low temperature (100 K) to reduce thermal motion .
    • Applying restraints (e.g., DFIX in SHELXL) to maintain reasonable bond lengths .
  • Twinned Crystals : Use TWINABS for integration and CELL_NOW for cell determination .

Q. How to design SAR studies for biological activity evaluation?

Methodological Answer:

  • Derivative Synthesis : Modify the cyclopropane (e.g., substituents at C2/C3) or amine group (e.g., alkylation/acylation) .
  • In Vitro Assays :
    • Screen against enzyme targets (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity .
    • Assess metabolic stability in liver microsomes (e.g., human CYP450 isoforms) .
  • Data Analysis : Use multivariate regression to correlate substituent electronegativity with activity (e.g., trifluoromethyl enhances target binding) .

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